4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole
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Overview
Description
4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(4-fluorophenoxy)ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the fluorophenoxyethyl group, resulting in different chemical properties.
1-[2-(4-Fluorophenoxy)ethyl]imidazole: Lacks the chlorine substituents, affecting its reactivity and applications.
Other Halogenated Imidazoles: Compounds with different halogen substituents (e.g., bromine, iodine) exhibit varying chemical behaviors.
Uniqueness: 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole is unique due to the combination of chlorine and fluorine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
896070-29-4 |
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Molecular Formula |
C11H9Cl2FN2O |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4,5-dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole |
InChI |
InChI=1S/C11H9Cl2FN2O/c12-10-11(13)16(7-15-10)5-6-17-9-3-1-8(14)2-4-9/h1-4,7H,5-6H2 |
InChI Key |
DFZBSAARUZIYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=NC(=C2Cl)Cl)F |
solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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